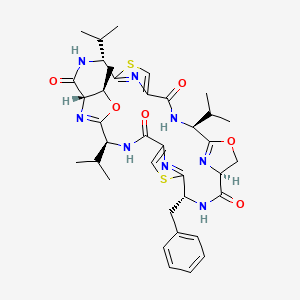
Patellamide F
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Patellamide F is a natural product found in Lissoclinum patella with data available.
Wissenschaftliche Forschungsanwendungen
Introduction to Patellamide F
This compound is a cyclic peptide derived from the marine tunicate Lissoclinum patella. It is part of a larger family of compounds known as patellamides, which have garnered attention for their unique structural properties and potential therapeutic applications, particularly in oncology. The compound's cytotoxic properties have been the focus of numerous studies, highlighting its potential in cancer treatment and other biomedical applications.
Structural Characteristics
This compound exhibits a complex cyclic structure characterized by the presence of thiazole and oxazoline heterocycles. These heterocycles are formed through a series of biosynthetic steps including heterocyclization, macrocyclization, and epimerization. The specific arrangement of amino acids within the cyclic structure contributes to its biological activity and interaction with cellular targets.
Cytotoxicity Studies
This compound has demonstrated significant cytotoxic effects against various cancer cell lines. Notably, it has shown activity against murine leukemia cells with an IC50 value ranging from 2-4 µg/mL. Additionally, it has been tested against human acute lymphoblastic leukemia cell lines, exhibiting an ID50 of 0.028 µg/mL, indicating potent anti-cancer properties.
Table 2: Cytotoxicity Data for this compound
| Cell Line | IC50/ID50 Value | Notes |
|---|---|---|
| L1210 (murine leukemia) | 2-4 µg/mL | Significant cytotoxicity |
| CEM (human ALL) | 0.028 µg/mL | Potent activity |
| NCI-60 Panel | Average LC50 = 13 µM | General cytotoxicity across multiple lines |
Anticancer Drug Development
The promising cytotoxic profile of this compound makes it a candidate for further development as an anticancer agent. Research has focused on synthesizing analogs to enhance its efficacy and reduce potential side effects associated with natural extracts.
Metal Coordination Studies
Recent studies have explored the coordination properties of this compound with metal ions such as copper(II). These interactions can enhance the biological activity of the compound and provide insights into its mechanism of action. The ability to form stable complexes with metal ions may also lead to novel therapeutic applications in metal-based drug designs.
Table 3: Metal Coordination Properties
| Metal Ion | Binding Affinity | Potential Applications |
|---|---|---|
| Copper(II) | High affinity | Enhances biological activity; drug design |
Case Studies in Application
- Cytotoxicity-Directed Fractionation : Initial isolation and characterization were performed through cytotoxicity-directed fractionation from Lissoclinum patella, leading to the discovery of this compound's significant anticancer properties .
- Synthetic Analog Development : Researchers have developed synthetic analogs of this compound that retain its core structure while modifying side chains to improve potency and selectivity against cancer cells .
- Metal Complex Studies : Investigations into the binding interactions between this compound and copper(II) ions have shown that these complexes exhibit enhanced stability and biological activity, suggesting a pathway for developing metal-based therapeutics .
Eigenschaften
Molekularformel |
C37H46N8O6S2 |
|---|---|
Molekulargewicht |
762.9 g/mol |
IUPAC-Name |
(4S,7R,8S,11R,18S,22S,25R)-25-benzyl-7-methyl-4,11,18-tri(propan-2-yl)-6,20-dioxa-13,27-dithia-3,10,17,24,29,30,31,32-octazapentacyclo[24.2.1.15,8.112,15.119,22]dotriaconta-1(28),5(32),12(31),14,19(30),26(29)-hexaene-2,9,16,23-tetrone |
InChI |
InChI=1S/C37H46N8O6S2/c1-17(2)26-34-39-23(14-50-34)30(46)38-22(13-21-11-9-8-10-12-21)36-40-24(15-52-36)31(47)43-27(18(3)4)35-45-29(20(7)51-35)33(49)44-28(19(5)6)37-41-25(16-53-37)32(48)42-26/h8-12,15-20,22-23,26-29H,13-14H2,1-7H3,(H,38,46)(H,42,48)(H,43,47)(H,44,49)/t20-,22-,23+,26+,27+,28-,29+/m1/s1 |
InChI-Schlüssel |
DIJMIACMPAVWLR-HJXMHUEUSA-N |
SMILES |
CC1C2C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(CO4)C(=O)NC(C5=NC(=CS5)C(=O)NC(C(=N2)O1)C(C)C)CC6=CC=CC=C6)C(C)C)C(C)C |
Isomerische SMILES |
C[C@@H]1[C@H]2C(=O)N[C@@H](C3=NC(=CS3)C(=O)N[C@H](C4=N[C@@H](CO4)C(=O)N[C@@H](C5=NC(=CS5)C(=O)N[C@H](C(=N2)O1)C(C)C)CC6=CC=CC=C6)C(C)C)C(C)C |
Kanonische SMILES |
CC1C2C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(CO4)C(=O)NC(C5=NC(=CS5)C(=O)NC(C(=N2)O1)C(C)C)CC6=CC=CC=C6)C(C)C)C(C)C |
Synonyme |
patellamide F |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















